molecular formula C9H9BrN2O B1526738 8-Brom-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-on CAS No. 1379324-91-0

8-Brom-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-on

Katalognummer: B1526738
CAS-Nummer: 1379324-91-0
Molekulargewicht: 241.08 g/mol
InChI-Schlüssel: VEGQVKQLPZPWOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one is a useful research compound. Its molecular formula is C9H9BrN2O and its molecular weight is 241.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biologische Aktivität

8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one (CAS No. 1379324-91-0) is a compound belonging to the benzodiazepine class. This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C9H9BrN2O
  • Molecular Weight : 241.09 g/mol
  • Purity : >97%
  • Solubility : Moderately soluble in water (0.0201 mg/ml) and soluble in organic solvents .

The compound exhibits biological activity primarily through modulation of the GABAergic system, which is crucial for neurotransmission in the central nervous system (CNS). Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to sedative, anxiolytic, and anticonvulsant effects .

Pharmacological Profile

Recent studies have highlighted several key pharmacological actions of 8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one:

  • Anxiolytic Effects : Animal models have demonstrated that this compound can significantly reduce anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
  • Sedative Properties : The compound exhibits sedative effects comparable to other benzodiazepines, which could be beneficial in treating sleep disorders.
  • Anticonvulsant Activity : Preliminary data indicate that it may possess anticonvulsant properties, making it a candidate for further investigation in epilepsy treatment .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnxiolyticSignificant reduction in anxiety-like behavior in rodent models
SedativeInduced sleep in animal models
AnticonvulsantReduced seizure frequency

Case Study 1: Anxiolytic Effects

In a controlled study involving rodents, administration of 8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one resulted in a marked decrease in anxiety-like behaviors as measured by the elevated plus maze test. The compound's efficacy was comparable to that of established anxiolytics like diazepam .

Case Study 2: Sedative Properties

Another study evaluated the sedative properties of the compound using sleep latency tests in mice. Results indicated that higher doses led to significant reductions in sleep latency, confirming its sedative effects .

Case Study 3: Anticonvulsant Activity

Research focusing on anticonvulsant activity showed that 8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one effectively reduced seizure activity in a pentylenetetrazole-induced seizure model. The compound demonstrated dose-dependent efficacy, suggesting potential therapeutic applications for epilepsy .

Eigenschaften

IUPAC Name

8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-6-1-2-7-8(5-6)11-3-4-12-9(7)13/h1-2,5,11H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGQVKQLPZPWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(N1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-Bromo-2-fluoro-benzoic acid (500 mg, 2.28 mmol) and 5 mL Ethane-1,2-diamine was reacted in a sealed tube under argon with microwave irradiation at 150 C for 30 min. The reaction was cooled, diluted with methylene chloride (200 mL), and DMF (10 mL) to give a homogeneous solution. 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU), (1 g, 2.63 mmol, 1.1 eq.) was added, and the reaction stirred at room temperature for 2 hours. The reaction was then heated to 95 C for 15 hours, cooled, and 3 mL 5 N NaOH was added. The mixture was stirred at room temperature for 1 hour, the reaction was concentrated in vacuo, extracted with ethyl acetate 3×, the organic layers were dried and concentrated. The residue was purified by flash chromatography to give 150 mg of 8-Bromo-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one, 27%.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one
Reactant of Route 2
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one
Reactant of Route 3
Reactant of Route 3
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one
Reactant of Route 4
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one
Reactant of Route 5
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one
Reactant of Route 6
Reactant of Route 6
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.